molecular formula C13H16BFO4 B1418018 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 867256-77-7

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1418018
CAS RN: 867256-77-7
M. Wt: 266.07 g/mol
InChI Key: BZWWFDHWZHGLFH-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound. It is a derivative of boric acid . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular structure characteristics, conformation, and some special physical and chemical properties of the compound are revealed through the study of the molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Synthesis and Structure Analysis

  • This compound is used as an intermediate in the synthesis of various boric acid ester compounds with benzene rings, as demonstrated by Huang et al. (2021). These compounds are synthesized through substitution reactions and analyzed using techniques like FTIR, NMR, and mass spectrometry. X-ray diffraction and DFT studies are used to confirm and analyze their structures, revealing consistency between the molecular structures optimized by DFT and those determined by single crystal X-ray diffraction (Huang et al., 2021).

Application in Fluorescent Prochelators

  • Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence. This demonstrates the compound's utility in developing sensors for biological and chemical applications, particularly for detecting specific metal ions and reactive oxygen species (Hyman & Franz, 2012).

Synthesis of Fluorine-18 Labeled Compounds

  • Wang et al. (2014) synthesized a fluorine-18 labeled analogue of this compound for PET imaging, highlighting its potential in diagnostic imaging and tracer development in medical research (Wang et al., 2014).

Detection of Peroxide-Based Explosives

  • Fu et al. (2016) utilized this compound in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. This shows its application in security and hazardous material detection (Fu et al., 2016).

Enhancing Sensing Performance

  • Various studies, such as those by Lampard et al. (2018) and Wang & Franz (2018), have explored modifying the structure of related boronic ester compounds to improve their sensing capabilities for hydrogen peroxide and metal ions, as well as their stability and efficiency in different environments. This highlights the adaptability of the compound for different sensing applications (Lampard et al., 2018); (Wang & Franz, 2018).

Boron-Based Compounds in Electrolytes

  • Kucuk and Abe (2020) explored boron-based compounds, including derivatives of this compound, as anion acceptors in electrolytes for fluoride shuttle batteries. This research indicates its potential in energy storage and battery technology (Kucuk & Abe, 2020).

Future Directions

The compound has good biological activity and pharmacological effects . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . These properties suggest that the compound and its derivatives have potential for further exploration in the field of medicine.

Mechanism of Action

Target of Action

It’s known that boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions .

Mode of Action

Boronic acid pinacol ester compounds are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These reactions involve the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry.

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . This suggests that they may interact with biochemical pathways related to cell proliferation and drug transport.

Pharmacokinetics

The compound’s structure suggests that it may have good stability due to the presence of the tetramethyl-1,3,2-dioxaborolane group .

Result of Action

Given its use in cancer treatment, it may have effects on cell proliferation and drug transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable to water and air , which suggests that it can maintain its structure and function in various environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a nucleophile. The nature of these interactions is primarily based on the formation of covalent bonds between the boron atom in the compound and the carbon atoms in the substrate, facilitated by palladium catalysts .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways and cell cycle regulation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding interaction can lead to the inhibition of enzyme activity, thereby affecting downstream biochemical pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways. At higher dosages, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play a role in its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution pattern of this compound can significantly influence its biochemical activity and effectiveness in various applications .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWWFDHWZHGLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660280
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

867256-77-7
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867256-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-3-fluorobenzeneboronic acid pinacol ester
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Synthesis routes and methods

Procedure details

3-Fluoro-4-carboxy-phenylboronic acid (CAS 120153-08-4) (1.0 g, 5.4 mmol) and pinacol (0.645 g, 5.4 mmol) were stirred in Toluene/EtOH (1:1) (30 ml) with heating to give a thick white slurry. The mixture was concentrated under reduced pressure, toluene (30 ml) was added and the mixture was again concentrated under reduced pressure to a white solid. LCMS (−ve ion mode) showed a single peak trace with 265 (M−H RP). The material was dried under high vacuum overnight to give 1.42 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
Toluene EtOH
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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